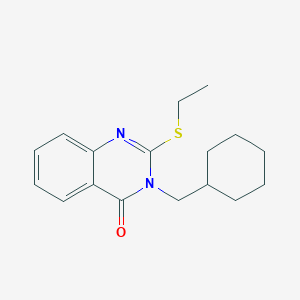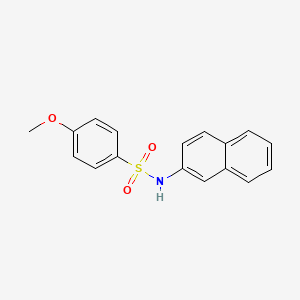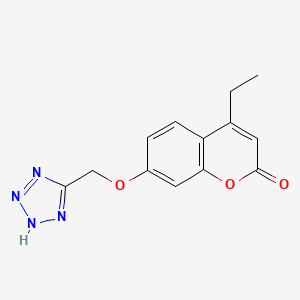
3-(cyclohexylmethyl)-2-(ethylthio)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(cyclohexylmethyl)-2-(ethylthio)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It belongs to the quinazolinone family of compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Scientific Research Applications
Synthetic Methodologies and Applications
Quinazolinones, including structures similar to 3-(cyclohexylmethyl)-2-(ethylthio)-4(3H)-quinazolinone, are synthesized through various innovative approaches, showcasing their importance in chemical synthesis. For instance, Hong Jiang et al. (2007) detailed the synthesis of a quinazolinone derivative through microwave irradiation, emphasizing the adaptability of these compounds to advanced synthetic techniques (Jiang et al., 2007). Additionally, R. Cheng et al. (2013) demonstrated a one-pot synthesis method, further highlighting the chemical versatility and the potential for efficient production of quinazolinones (Cheng et al., 2013).
Biological Activities
Quinazolinones exhibit a broad spectrum of biological activities, which are of great interest in the development of new therapeutic agents. Lin He et al. (2014) reviewed the applications of 4(3H)-quinazolinones in various domains, including their antimalarial, antitumor, anticonvulsant, and antimicrobial properties (He et al., 2014). This underscores the potential of quinazolinone derivatives in addressing a wide range of health conditions.
Theoretical Studies and Characterization
H. Mohamed et al. (2020) conducted DFT calculations on quinoline and quinazoline derivatives, providing insights into their electronic structures and potential reactivity patterns. Such studies are crucial for understanding the fundamental properties that underpin the biological activities of these compounds (Mohamed et al., 2020).
properties
IUPAC Name |
3-(cyclohexylmethyl)-2-ethylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-21-17-18-15-11-7-6-10-14(15)16(20)19(17)12-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLIDQRTUUSQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)

![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)
![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)
![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)

